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Compound of Interest

Compound Name: 3-Chloro-5-(chloromethyl)pyridine

Cat. No.: B1315879

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-(chloromethyl)pyridine is a halogenated pyridine derivative that serves as a
crucial building block in the synthesis of a wide range of biologically active molecules. Its
unique structural features, including the reactive chloromethyl group and the chlorinated
pyridine ring, make it a versatile intermediate for the development of novel pharmaceuticals
and agrochemicals. This technical guide provides a comprehensive overview of its chemical
properties, synthesis, and applications in drug discovery, with a focus on its role as a scaffold
for generating diverse chemical libraries. Pyridine and its derivatives are highly sought-after in
the pharmaceutical industry due to their presence in numerous natural products and their ability
to enhance the solubility and bioavailability of drug candidates.[1]

Chemical and Physical Properties

3-Chloro-5-(chloromethyl)pyridine is a solid at room temperature with the IUPAC name 3-
chloro-5-(chloromethyl)pyridine.[2] Its chemical and physical properties are summarized in
the table below. It is important to distinguish this compound from its isomers, such as 2-chloro-
5-(chloromethyl)pyridine, as their properties and reactivity can differ significantly.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1315879?utm_src=pdf-interest
https://www.benchchem.com/product/b1315879?utm_src=pdf-body
https://systems.enpress-publisher.com/index.php/ACE/article/view/2053/0
https://www.benchchem.com/product/b1315879?utm_src=pdf-body
https://www.benchchem.com/product/b1315879?utm_src=pdf-body
https://www.benchchem.com/product/b1315879?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-5-_chloromethyl_pyridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1315879?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Source
IUPAC Name 3-chloro-5- - PubChem[2]
(chloromethyl)pyridine

CAS Number 847737-51-3 PubChem|[2]
Molecular Formula CeHsCI2N PubChem|[2]
Molecular Weight 162.02 g/mol PubChem[2]
Physical Form Yellow Solid Sigma-Aldrich[3]
Purity 96% Sigma-Aldrich[3]

1S/C6H5CI2N/c7-2-5-1-6(8)4-
InChl PubChem|[2]
9-3-5/h1,3-4H,2H2

DEFJPBMQJUFFBE-
InChiKey PubChem[2]
UHFFFAOYSA-N
SMILES C1=C(C=NC=C1cCI)CcClI PubChem[2]
Synthesis

The synthesis of chloromethylpyridine derivatives can be achieved through various routes,
often starting from commercially available picolines (methylpyridines). A general approach
involves the chlorination of the methyl group and potentially the pyridine ring.

General Synthetic Approach

A common strategy for the synthesis of related chloromethylpyridines, such as 3-
(chloromethyl)pyridine hydrochloride, involves the following steps, which can be adapted for 3-
chloro-5-(chloromethyl)pyridine:

o Oxidation of a Picoline: Starting with a substituted picoline, the methyl group is oxidized to a
carboxylic acid. For instance, 3-picoline can be oxidized using potassium permanganate to
yield nicotinic acid.[4]

 Esterification: The resulting carboxylic acid is then esterified, for example, by reacting with
methanol in the presence of an acid catalyst.
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e Reduction: The ester is subsequently reduced to the corresponding alcohol (a pyridyl
carbinol).

» Chlorination: Finally, the hydroxyl group of the pyridyl carbinol is replaced with a chlorine
atom using a chlorinating agent like thionyl chloride to yield the chloromethylpyridine
derivative.[4]

The chlorination of the pyridine ring can be achieved through various methods, including vapor-
phase chlorination in the presence of a catalyst.[5]

Experimental Protocol: Synthesis of a Related
Compound (3-(chloromethyl)pyridine hydrochloride)

The following protocol for the synthesis of 3-(chloromethyl)pyridine hydrochloride from 3-
picoline illustrates the key transformations. This can serve as a foundational method for
developing a specific protocol for 3-chloro-5-(chloromethyl)pyridine, likely starting from 3-
chloro-5-methylpyridine.

Step 1: Oxidation of 3-Picoline to Nicotinic Acid[4]
 In areaction flask, 3-picoline is dissolved in water.

e The solution is heated, and potassium permanganate is added portion-wise while
maintaining the reaction temperature.

 After the reaction is complete, the mixture is acidified and cooled to precipitate the nicotinic
acid, which is then collected by filtration.

Step 2: Esterification of Nicotinic Acid[4]

 Nicotinic acid is reacted with methanol in the presence of a strong acid catalyst (e.g., sulfuric
acid) to form methyl nicotinate.

Step 3: Reduction of Methyl Nicotinate[4]

o The methyl nicotinate is reduced to 3-pyridinemethanol using a suitable reducing agent.
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Step 4: Chlorination of 3-Pyridinemethanol[4]

» 3-Pyridinemethanol is reacted with thionyl chloride to yield 3-(chloromethyl)pyridine
hydrochloride. The reaction is typically carried out in an inert solvent.

General Synthesis Workflow

Oxidation Reduction
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A potential synthetic workflow for 3-Chloro-5-(chloromethyl)pyridine.

Applications in Drug Development

3-Chloro-5-(chloromethyl)pyridine is a valuable intermediate in the synthesis of novel
therapeutic agents. The pyridine scaffold is a common feature in many FDA-approved drugs.[6]
The chloro and chloromethyl substituents on the pyridine ring provide reactive handles for
medicinal chemists to introduce a variety of functional groups and build molecular complexity.

While specific drugs derived directly from 3-chloro-5-(chloromethyl)pyridine are not
prominently documented in the public domain, its isomer, 2-chloro-5-(chloromethyl)pyridine, is
a well-established precursor to the neonicotinoid insecticides imidacloprid and acetamiprid.[7]
[8] Furthermore, derivatives of 2-chloro-5-(chloromethyl)pyridine have been investigated for
their potential antimicrobial and antimalarial activities.[9][10] This highlights the potential of the
chloromethylpyridine scaffold in generating bioactive compounds.

The general importance of chloropyridine derivatives is evident in various therapeutic areas.
For instance, pyridine derivatives are being explored for their anticancer activity, with some
compounds showing efficacy against cell lines like MCF-7, DU-145, and HelLa.[11]

Role in Medicinal Chemistry
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The reactivity of the chloromethyl group allows for facile nucleophilic substitution reactions,
enabling the attachment of various pharmacophores. This makes 3-chloro-5-
(chloromethyl)pyridine an attractive starting material for generating libraries of compounds for
high-throughput screening.

Role in Drug Discovery
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The role of 3-Chloro-5-(chloromethyl)pyridine in the drug discovery pipeline.

Experimental Protocols for Biological Evaluation

Given the role of pyridine derivatives in various therapeutic areas, a general workflow for their
biological evaluation is presented below. This can be adapted for derivatives of 3-chloro-5-
(chloromethyl)pyridine.

General Protocol for In Vitro Anticancer Activity
Screening (MTT Assay)

This protocol is based on the evaluation of novel pyridine derivatives against cancer cell lines.
[11]

e Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, DU-145 for prostate
cancer, and HelLa for cervical cancer) are cultured in appropriate media supplemented with
fetal bovine serum and antibiotics.

e Compound Preparation: The synthesized pyridine derivatives are dissolved in a suitable
solvent (e.g., DMSO) to prepare stock solutions, which are then serially diluted to the desired
concentrations for the assay.
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o Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to
adhere overnight.

o Treatment: The cells are then treated with various concentrations of the test compounds and
incubated for a specified period (e.g., 48 hours). A positive control (e.g., doxorubicin) and a
vehicle control (e.g., DMSO) are included.

o MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide) solution is added to each well. The viable cells reduce the
yellow MTT to purple formazan crystals.

o Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using
a microplate reader. The percentage of cell viability is calculated, and the ICso (the
concentration of the compound that inhibits 50% of cell growth) is determined.

Conclusion

3-Chloro-5-(chloromethyl)pyridine is a valuable and versatile chemical intermediate with
significant potential in drug discovery and development. Its reactivity allows for the synthesis of
diverse libraries of compounds that can be screened for a wide range of biological activities.
While its direct application in approved drugs is not as well-documented as some of its isomers,
the established importance of the chloropyridine scaffold in medicinal chemistry underscores its
potential for the development of future therapeutics. Further research into the synthesis and
biological evaluation of derivatives of 3-chloro-5-(chloromethyl)pyridine is warranted to fully
explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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